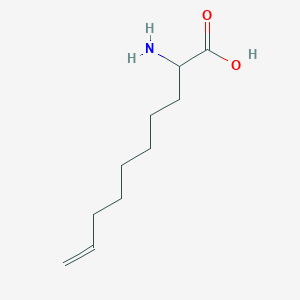
(R)-2-aminodec-9-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-aminodec-9-enoic acid is an amino acid derivative with a unique structure that includes an amino group and a double bond in its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-aminodec-9-enoic acid typically involves the use of starting materials such as dec-9-enoic acid and an appropriate amine source. One common method is the reductive amination of dec-9-enoic acid using ammonia or an amine under reducing conditions. This process often requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction .
Industrial Production Methods
Industrial production of ®-2-aminodec-9-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
®-2-aminodec-9-enoic acid can undergo various chemical reactions, including:
Oxidation: The double bond in the carbon chain can be oxidized to form epoxides or diols.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives such as amides or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation
Major Products
The major products formed from these reactions include epoxides, diols, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
®-2-aminodec-9-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a precursor for the synthesis of biologically active compounds and peptides.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ®-2-aminodec-9-enoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the double bond can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-aminodec-9-enoic acid: The enantiomer of ®-2-aminodec-9-enoic acid with similar chemical properties but different biological activity.
2-aminodecanoic acid: Lacks the double bond, resulting in different reactivity and applications.
9-decen-1-amine: Contains a similar carbon chain but lacks the carboxylic acid group
Uniqueness
®-2-aminodec-9-enoic acid is unique due to its combination of an amino group and a double bond in the carbon chain. This structural feature allows it to participate in a wide range of chemical reactions and interact with biological molecules in specific ways, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
2-aminodec-9-enoic acid |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h2,9H,1,3-8,11H2,(H,12,13) |
Clave InChI |
XDHWDJVNBSJHRY-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




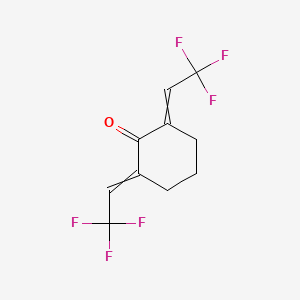

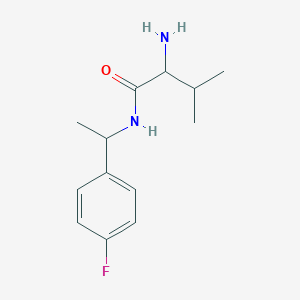
![(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol](/img/structure/B14772506.png)



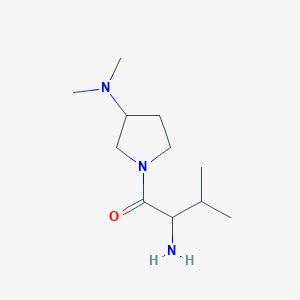
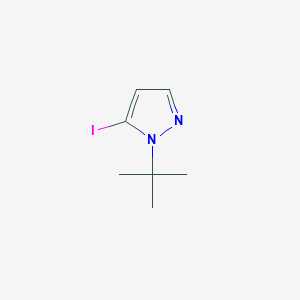
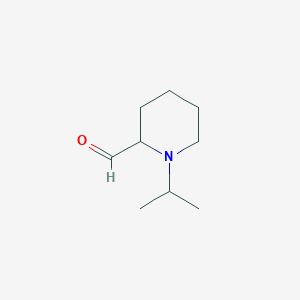

![Tert-butyl 3-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14772563.png)
